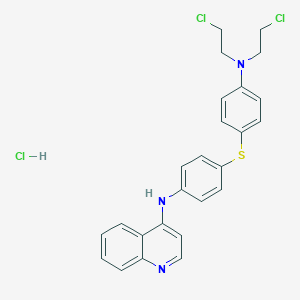
15(S)-Hepe
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15(S)-HEPE is a 15-HEPE that consists of (5Z,8Z,11Z,13E,17Z)-icosapentaenoic acid in which the 15-hydroxy group has S-configuration. It has a role as a human xenobiotic metabolite. It is a conjugate acid of a this compound(1-). It is an enantiomer of a 15(R)-HEPE.
Wissenschaftliche Forschungsanwendungen
Role in Endothelial Cell Proliferation
15-Hydroxyeicosatetraenoic acid (15-HETE) has been shown to be a mitogen for endothelial cells, stimulating cell proliferation and DNA synthesis. This effect may be mediated via diacylglycerol kinase inhibition and the accumulation of cellular diacylglycerol (Setty, Graeber, & Stuart, 1987).
Impact on Pulmonary Vascular Remodeling
15-HETE plays a significant role in pulmonary vascular remodeling associated with hypoxic pulmonary hypertension. It influences pulmonary vasoconstriction and remodeling, mediated by the Rho-kinase pathway, affecting endothelial cells migration, angiogenesis, and smooth muscle cell proliferation (Ma et al., 2011).
Inhibition of Apoptosis in Pulmonary Artery Smooth Muscle Cells
15-HETE has been found to suppress K+ channel activity and inhibit apoptosis in pulmonary artery smooth muscle cells, enhancing cell survival under serum-deprived conditions (Li et al., 2008).
Biotechnological Production
The enzymatic production of 15-HETE from arachidonic acid using soybean lipoxygenase represents a biotechnological approach for producing this metabolite, demonstrating its potential for large-scale production and industrial applications (Kim, Shin, & Oh, 2014).
Anti-Inflammatory Effects in Osteoarthritis
15-HETE has anti-inflammatory effects, particularly in the context of exercise therapy for osteoarthritis. It influences inflammation in chondrocytes and alleviates cartilage damage, mediated through the PI3k-Akt signaling pathway (Tian et al., 2021).
Protective Role Against Apoptosis via HSP90
15-HETE protects pulmonary artery smooth muscle cells against apoptosis by regulating HSP90, a molecular chaperone. This regulation could be pivotal in treating pulmonary artery hypertension (Zhang et al., 2010).
Phosphoinositide Signaling Pathway Involvement
15-HETE is involved in the phosphoinositide signaling pathway, influencing cell signaling and functional outcomes. Its incorporation into cell phospholipids leads to the release of altered second messengers, impacting cell responses to stimuli (Legrand et al., 1991).
Influence on Protein Catabolism in Myotubes
15-HETE plays a role in protein catabolism in myotubes, influencing the expression of components of the ubiquitin–proteasome proteolytic pathway. This suggests its involvement in muscle wasting conditions (Whitehouse, Khal, & Tisdale, 2003).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 15(S)-Hepe can be achieved through a multi-step synthesis pathway involving several key reactions.", "Starting Materials": [ "1,6-Hexadiene", "Ethyl diazoacetate", "Ethyl 4-oxoheptanoate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Synthesis of 5-oxohept-6-enoic acid from 1,6-Hexadiene and Ethyl diazoacetate using Rh(II)-catalyzed cyclopropanation reaction", "Step 2: Conversion of 5-oxohept-6-enoic acid to 5-hydroxyhept-6-enoic acid using Sodium borohydride reduction reaction", "Step 3: Synthesis of Ethyl 4-oxoheptanoate from 5-hydroxyhept-6-enoic acid using Hydrochloric acid-catalyzed esterification reaction", "Step 4: Synthesis of 15(S)-Hepe from Ethyl 4-oxoheptanoate using Sodium hydroxide-catalyzed intramolecular aldol condensation reaction", "Step 5: Purification of 15(S)-Hepe using Methanol, Ethyl acetate, and Diethyl ether solvent extraction and Water washing" ] } | |
CAS-Nummer |
86282-92-0 |
Molekularformel |
C20H30O3 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
(13E,15S)-15-hydroxyicosa-5,8,11,13,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h3-5,8-11,13-14,17,19,21H,2,6-7,12,15-16,18H2,1H3,(H,22,23)/b5-4?,10-8?,11-9?,13-3?,17-14+/t19-/m0/s1 |
InChI-Schlüssel |
WLKCSMCLEKGITB-OBTSNDJHSA-N |
Isomerische SMILES |
CCC=CC[C@@H](/C=C/C=CCC=CCC=CCCCC(=O)O)O |
SMILES |
CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)O)O |
Kanonische SMILES |
CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)O)O |
Piktogramme |
Irritant |
Synonyme |
15S-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the allelopathic effects of 15(S)-HEPE produced by Skeletonema costatum?
A1: Research has shown that Skeletonema costatum releases compounds, including this compound, that can inhibit the growth of other algal species like Alexandrium minutum []. Interestingly, this compound also exhibits auto-allelopathic activity, meaning it can inhibit the growth of S. costatum itself []. This suggests a potential role for this compound in regulating algal blooms and influencing phytoplankton community composition.
Q2: How does this compound relate to periodontal inflammation?
A2: While this compound itself wasn't directly investigated, studies analyzing lipid mediator profiles in periodontal inflammation found elevated levels of its precursor, 15-HETE, in patients with periodontitis []. This suggests a potential involvement of the 15-lipoxygenase pathway, responsible for this compound biosynthesis, in the inflammatory process of periodontitis. Further research is needed to elucidate the specific role of this compound in this context.
Q3: What is the role of Cytochrome P450 enzymes in the metabolism of this compound?
A3: Research indicates that Cytochrome P450 (CYP) enzymes play a crucial role in the metabolism of lipid mediators, including those derived from eicosapentaenoic acid (EPA), like this compound []. Specifically, studies using CYP1 triple-knockout mice models demonstrated altered levels of various lipid mediators, including decreased this compound, in response to inflammatory stimuli []. This suggests that CYP enzymes are involved in the biosynthesis and/or inactivation of this compound, influencing its availability and downstream effects.
Q4: Is this compound found in organisms other than mammals?
A4: Yes, research has detected this compound in Drosophila (fruit flies) fed diets enriched with arachidonic acid (ARA) and EPA []. This finding suggests a broader biological relevance of this compound beyond mammals, potentially highlighting its conserved role in various physiological processes across different species.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




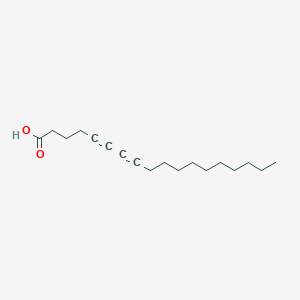

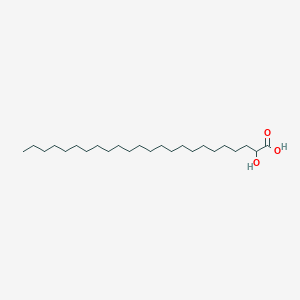

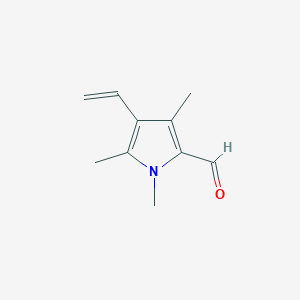
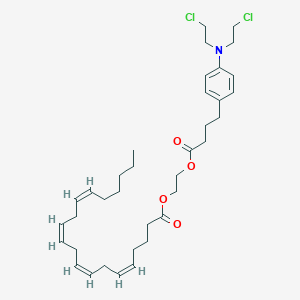
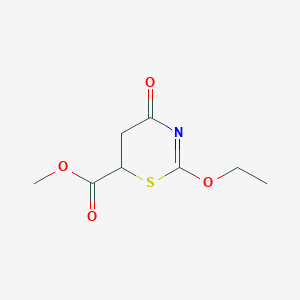
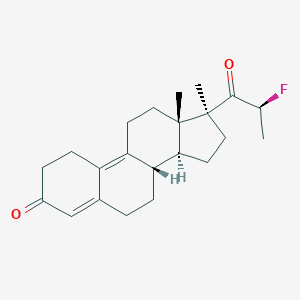
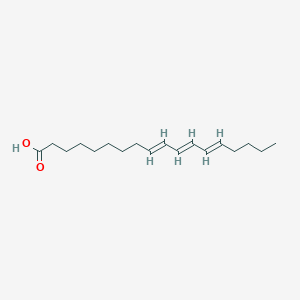
![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B163474.png)
